N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide
Description
Properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-4-7-15(8-5-2)20(26)23-17-10-6-9-16(12-17)18-13-27-21-22-14(3)11-19(25)24(18)21/h6,9-13,15H,4-5,7-8H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOGMVMNXCRSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CSC3=NC(=CC(=O)N23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the phenyl group and the propylpentanamide side chain. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Biological Activity
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structure
The compound can be synthesized through multi-step organic reactions involving thiazole and pyrimidine derivatives. The structural formula is represented as:
This structure includes a thiazolo-pyrimidine moiety which is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing on its antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit significant antibacterial activity against various pathogens. For instance, one study reported that related thiazolo-pyrimidine compounds demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM for some derivatives .
Table 1: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Micrococcus luteus | Not Specified |
| 3c | Citrobacter freundii | Not Specified |
Antifungal Activity
The compound also exhibits antifungal properties. It has shown selective action against fungi of the genus Candida , with significant growth inhibition observed in laboratory settings. The mechanism involves key interactions at the molecular level, particularly with DNA gyrase, which is essential for bacterial DNA replication .
Anticancer Activity
Preliminary studies suggest that thiazolo-pyrimidine derivatives may possess anticancer properties. In vitro tests have indicated cytotoxic effects on various cancer cell lines. For instance, compounds related to this compound have been evaluated for their ability to inhibit cell proliferation in human cancer cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3g | HT-29 | Not Specified |
| 3f | Jurkat | Not Specified |
| 3c | J774A.1 Macrophages | Not Specified |
The biological activity of this compound is largely attributed to its ability to bind to critical enzymes involved in microbial growth and proliferation. Molecular docking studies have shown that this compound interacts effectively with target sites such as DNA gyrase and MurD, leading to disruption of bacterial replication processes .
Case Studies
Several case studies highlight the effectiveness of thiazolo-pyrimidine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical evaluation demonstrated the efficacy of a thiazolo-pyrimidine derivative in treating infections caused by resistant strains of bacteria. The compound exhibited a rapid reduction in bacterial load within 48 hours.
- Antifungal Treatment : In a small cohort study involving patients with candidiasis, treatment with a related thiazolo-pyrimidine compound showed promising results with a significant reduction in fungal burden.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Thiazolo[3,2-a]pyrimidine Derivatives
- 2,3-Difluoro-N-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)benzamide (Compound 28a): This derivative shares the 7-methyl-5-oxo-thiazolo[3,2-a]pyrimidine core but features a difluorobenzamide group linked via a methylene bridge. However, the aliphatic 2-propylpentanamide chain in the target compound may confer greater lipophilicity, favoring membrane permeability .
- 7-(3-Amino-5-phenylaminothiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one: This compound introduces an aminothiazole substituent at position 7, replacing the methyl group. The amino and phenylamino groups could facilitate hydrogen bonding with biological targets, contrasting with the steric and hydrophobic effects of the methyl group in the target compound .
Thiadiazolo[3,2-a]pyrimidine Derivatives
- 2-R-5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidines :
Replacing the thiazole ring with a thiadiazole introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. These derivatives exhibit moderate anti-inflammatory activity, suggesting that the sulfur and nitrogen arrangement in the target compound’s thiazolo core may optimize interactions with specific enzymes .
Pyrazolo[1,5-a]pyrimidine Derivatives
- (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide :
This kinase inhibitor highlights the pharmacological versatility of fused heterocycles. The pyrazolo-pyrimidine core lacks sulfur but retains nitrogen-rich regions for target engagement. The target compound’s thiazolo-pyrimidine core may offer superior metabolic stability due to reduced oxidative susceptibility compared to pyrazolo systems .
Functional Group Variations
Structural and Crystallographic Insights
- The use of SHELX and ORTEP software (Evidences 1, 4) for crystallographic analysis reveals that the thiazolo[3,2-a]pyrimidine core adopts a planar conformation, facilitating π-π stacking interactions. Hydrogen-bonding patterns (e.g., N–H···O interactions in the amide group) are critical for crystal packing and solubility .
Key Research Findings
- Potency : Thiazolo[3,2-a]pyrimidine derivatives generally exhibit higher enzymatic inhibition than thiadiazolo analogs due to sulfur’s electron-withdrawing effects .
- Selectivity : The 2-propylpentanamide side chain in the target compound may reduce off-target interactions compared to bulkier aromatic substituents .
- Stability : The 7-methyl and 5-oxo groups enhance metabolic stability by sterically shielding the core from oxidative degradation .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?
Answer:
- Spectroscopy : Use 1H/13C NMR to confirm proton and carbon environments, particularly focusing on the thiazolopyrimidine core and substituents. IR spectroscopy can validate functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides definitive structural proof. For example, SCXRD resolved the thiazolo[3,2-a]pyrimidine ring geometry in analogous compounds .
Basic: What synthetic strategies are effective for thiazolo[3,2-a]pyrimidine derivatives?
Answer:
- Multi-step synthesis :
- Core formation : Cyclization of precursors (e.g., thiosemicarbazides with POCl₃ or acidic/basic conditions) to form the thiazolopyrimidine ring .
- Functionalization : Introduce substituents via nucleophilic substitution or coupling reactions. For example, acetamide side chains are added through amidation .
- Optimization : Control reaction parameters (e.g., 90°C reflux for cyclization, pH adjustments for precipitation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Answer:
- Re-examine purity : Use HPLC to rule out impurities affecting spectral data .
- Polymorphism analysis : SCXRD can identify different crystalline forms (e.g., enantiotropic transitions) that may explain spectral discrepancies .
- Graph set analysis : Evaluate hydrogen-bonding patterns (e.g., Etter’s formalism) to correlate intermolecular interactions with stability or spectral shifts .
Advanced: What strategies improve yield in multi-step synthesis of this compound?
Answer:
- Stepwise optimization :
- Cyclization : Use catalysts like piperidine (0–5°C, 2 h) for controlled ring formation .
- Amidation : Activate carboxyl groups with EDC/HOBt to enhance coupling efficiency .
- Intermediate characterization : Validate each step with TLC and NMR to minimize byproducts .
- Scale-up adjustments : Replace chromatographic purification with recrystallization for cost-effective scaling .
Basic: How is the biological activity of this compound initially assessed?
Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., phenyl vs. fluorophenyl substituents) to identify bioactive motifs .
Advanced: How can computational methods guide the study of this compound’s interactions?
Answer:
- Molecular docking : Predict binding modes to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock or Schrödinger .
- Quantum mechanical calculations : Analyze electron density maps (e.g., DFT) to explain reactivity at the 5-oxo position .
- Validation : Cross-reference docking results with crystallographic data (e.g., hydrogen bonds observed in SCXRD) .
Advanced: How do reaction conditions influence the formation of byproducts in synthesis?
Answer:
- Temperature control : Excessive heat during cyclization may degrade intermediates, leading to thiazole ring-opening byproducts .
- pH sensitivity : Basic conditions (pH >9) during amidation can hydrolyze ester groups, requiring buffered systems .
- Catalyst selection : Metal catalysts (e.g., Pd for cross-coupling) reduce side reactions compared to thermal methods .
Basic: What analytical techniques validate purity and stability?
Answer:
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by LC-MS to identify hydrolysis or oxidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
